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Foundational

structural characterization of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

An In-depth Technical Guide to the Structural Characterization of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one Abstract: This guide provides a comprehensive technical overview of the methodologies employed for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

Abstract: This guide provides a comprehensive technical overview of the methodologies employed for the definitive , a dihydrocoumarin derivative. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices. It integrates a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to create a self-validating system for structural elucidation. Each section details the principles, experimental protocols, and expected data, culminating in a holistic and unambiguous structural assignment.

Introduction and Rationale

4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one belongs to the coumarin family, specifically the dihydrocoumarin subclass. Coumarins and their derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities. The introduction of a 4-aryl substituent, particularly a fluorophenyl group, can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any further investigation into its biological potential or use as a synthetic intermediate.

This guide outlines a logical and rigorous workflow for the complete structural analysis of the title compound. The synergy between spectroscopic techniques, which probe the molecule's electronic and atomic environment in solution, and crystallographic methods, which define its precise three-dimensional architecture in the solid state, provides the highest level of confidence in the final structural assignment.

Figure 1: The molecular structure of the target compound and the primary analytical techniques for its characterization.

Synthesis Overview: A Plausible Route

While this guide focuses on characterization, understanding the synthesis is crucial for anticipating potential impurities. A common and effective method for synthesizing 4-aryl-dihydrocoumarins involves the Michael addition of a phenol to an α,β-unsaturated ester followed by intramolecular cyclization.

For the title compound, a plausible route involves the reaction of phenol with ethyl 3-(4-fluorophenyl)acrylate under acidic or basic conditions. The initial conjugate addition forms an intermediate which then undergoes an intramolecular transesterification (lactonization) to yield the desired 3,4-dihydro-2H-1-benzopyran-2-one ring system.

Spectroscopic Elucidation

Spectroscopic methods are the first line of investigation, providing a detailed fingerprint of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H, ¹³C, and ¹⁹F absorb radiofrequency energy at specific frequencies (chemical shifts) depending on their local electronic environment. Coupling between adjacent nuclei provides information about connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and requires fewer scans.

Data Interpretation and Expected Results:

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
H-Ar (Benzopyran)7.0 - 7.4Multiplet (m)4HProtons on the fused benzene ring.
H-Ar' (Fluorophenyl)7.1 - 7.3Multiplet (m)4HProtons on the 4-fluorophenyl ring. The two sets of protons ortho and meta to the fluorine will appear as two distinct multiplets, often resembling overlapping triplets or doublets of doublets.
H-4 (CH)4.2 - 4.5Triplet (t) or Doublet of Doublets (dd)1HBenzylic proton, deshielded by the adjacent aromatic ring and oxygen atom. It will be coupled to the two H-3 protons.
H-3 (CH₂)2.8 - 3.2Doublet of Doublets (dd)2HMethylene protons adjacent to the chiral center (C4) and the carbonyl group. They are diastereotopic and will appear as two separate signals, each coupled to H-4 and to each other (geminal coupling).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected δ (ppm) Rationale
C=O (Lactone)165 - 170Carbonyl carbon of the ester (lactone) functional group.
C-Ar (Quaternary)150 - 155Aromatic carbon (C-8a) attached to the ring oxygen.
C-Ar (Quaternary)138 - 142Aromatic carbon (C-1') attached to the fluorine atom (expect a large ¹JCF coupling).
C-Ar (CH)115 - 130Aromatic CH carbons from both rings. Carbons ortho and meta to the fluorine will show C-F coupling.
C-Ar (Quaternary)120 - 125Aromatic carbon (C-4a) at the ring junction.
C-4 (CH)40 - 45Aliphatic carbon bearing the fluorophenyl group.
C-3 (CH₂)35 - 40Aliphatic methylene carbon adjacent to the carbonyl.

¹⁹F NMR Spectroscopy: This experiment is diagnostic for the presence and environment of the fluorine atom.

  • Expected δ (ppm): A single signal is expected in the range of -110 to -120 ppm (relative to CFCl₃).

  • Multiplicity: The signal will likely appear as a multiplet due to coupling with the two ortho-protons on the fluorophenyl ring.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds (e.g., stretching, bending). The frequency of absorption depends on the bond strength and the masses of the atoms involved.[4]

Experimental Protocol: IR Analysis

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1 mg) with dry potassium bromide (~100 mg) and press into a transparent disk.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Data Interpretation and Expected Results:

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O Stretch (Lactone)1750 - 1780Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Ester/Ether)1250 - 1050Strong
C-F Stretch1200 - 1100Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium

The most prominent and diagnostic peak will be the strong absorption of the lactone carbonyl group at a relatively high wavenumber (>1750 cm⁻¹), characteristic of a six-membered ring ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Principle: MS involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure m/z values with high precision, allowing for the determination of the exact elemental formula.

Experimental Protocol: MS Analysis

  • Ionization: Use a suitable ionization technique.

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation fingerprint.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, ideal for confirming molecular weight.[6]

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).

  • HRMS: For accurate mass measurement, use a TOF or Orbitrap analyzer to obtain a mass measurement with <5 ppm error.

Data Interpretation and Expected Results:

  • Molecular Formula: C₁₅H₁₁FO₂

  • Exact Mass: 242.0743

  • Molecular Ion:

    • In EI-MS, a peak at m/z = 242 (M⁺).

    • In ESI-MS (positive mode), a peak at m/z = 243 ([M+H]⁺).

  • HRMS: An observed m/z of 242.0743 ± 0.0012 (for M⁺) or 243.0821 ± 0.0012 (for [M+H]⁺) would confirm the elemental composition.

  • Key Fragmentation Pattern: A characteristic fragmentation pathway in EI-MS would be the loss of the fluorophenyl group via benzylic cleavage, leading to a significant fragment ion.

M Molecular Ion (M⁺) m/z = 242 F1 Loss of H [M-H]⁺ m/z = 241 M->F1 - H• F2 Loss of C₇H₄F• (Fluorophenylmethyl radical) [M-C₇H₄F]⁺ m/z = 135 M->F2 - C₇H₄F• F3 Loss of CO from F2 m/z = 107 F2->F3 - CO

Figure 2: A plausible fragmentation pathway for the title compound under Electron Ionization (EI) conditions.

Crystallographic Confirmation: X-Ray Crystallography

While spectroscopy provides robust evidence for the 2D structure, only single-crystal X-ray crystallography can provide unambiguous proof of the 3D atomic arrangement, including stereochemistry and solid-state conformation.[7]

Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. The geometry and intensity of this diffraction pattern can be mathematically transformed to generate a three-dimensional map of the electron density within the crystal, from which the positions of all atoms can be determined.[8][9]

Experimental Protocol: X-Ray Crystallography

cluster_workflow X-Ray Crystallography Workflow Crystal 1. Crystal Growth (e.g., slow evaporation) Mount 2. Crystal Mounting Crystal->Mount Data 3. X-Ray Data Collection (Diffractometer) Mount->Data Solve 4. Structure Solution (Phase Problem) Data->Solve Refine 5. Structure Refinement Solve->Refine Validate 6. Validation & Analysis (CIF file generation) Refine->Validate

Figure 3: A generalized workflow for a single-crystal X-ray diffraction experiment.

  • Crystal Growth: The rate-limiting step is often growing a high-quality, single crystal suitable for diffraction.[7][8] This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in a beam of monochromatic X-rays while diffraction data are collected.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

Expected Structural Data:

  • Confirmation of Connectivity: The resulting structure will definitively confirm the atomic connectivity proposed by NMR.

  • Conformation: It will reveal the conformation of the dihydro-pyranone ring. Similar systems often adopt an envelope or half-chair conformation.[10]

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles will be obtained, which should be consistent with standard values for similar chemical environments.[10]

  • Intermolecular Interactions: The crystal packing will reveal any significant intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking, which govern the solid-state architecture.

Conclusion: A Self-Validating Approach

The requires a multi-faceted analytical approach. The combination of one- and two-dimensional NMR techniques establishes the covalent framework and connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the lactone carbonyl. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that ensures the highest degree of scientific integrity and confidence in the assigned structure.

References

  • Indian Journal of Heterocyclic Chemistry. (n.d.). Synthesis of benzofuro-4-anilino-2H-I-benzopyran-2-one and benzofuro-pyrano.
  • Deshpande, P. B., et al. (2021). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • FooDB. (2010, April 8). Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). Retrieved from [Link]

  • University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Wera, M., et al. (2012). 2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • MDPI. (2023, December 27). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

  • Mueller, U. (n.d.). Macromolecular Structure Determination by X-ray Crystallography.
  • Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • Hans Reich. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]

  • Kariuki, B. M., et al. (2021, July 8). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Crystals. Retrieved from [Link]

  • NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 4-[5-(4-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl] benzenesulfonamide, C21H18FN3O3S. Retrieved from [Link]

  • NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database of IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • Parmar, V. S., et al. (1988). 13C Nuclear magnetic resonance spectroscopy of 4-methylcoumarins (4-methyl-2H-1-benzopyran-2-ones). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Chen, Y.-C., et al. (n.d.). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy. Retrieved from [Link]

  • Navrátilová, H. (2001). Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Waters. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. Retrieved from [Link]

  • University of Basel. (2005). Protein Crystallography. Retrieved from [Link]

  • Palma-Tirado, L., et al. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Retrieved from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Retrieved from [Link]

  • Spectrabase. (n.d.). 4-Fluorophenyl(3,4-dichlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemguide. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

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Exploratory

Structural Elucidation and Supramolecular Assembly of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one: A Crystallographic Whitepaper

Executive Summary The three-dimensional conformation of small-molecule therapeutics fundamentally dictates their target binding affinity and pharmacokinetic profile. This technical whitepaper provides an in-depth, self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The three-dimensional conformation of small-molecule therapeutics fundamentally dictates their target binding affinity and pharmacokinetic profile. This technical whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of 4-(4-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-one (a functionalized 4-aryl-3,4-dihydrocoumarin). By detailing the causality behind crystal growth, cryogenic data collection, and structure refinement, this guide serves as an authoritative framework for researchers conducting solid-state characterization of halogenated dihydrocoumarin derivatives.

Introduction & Pharmacological Context

The 4-aryl-3,4-dihydrocoumarin scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for compounds exhibiting potent antimitotic, antioxidative, and immunomodulatory properties [1].

Unlike fully conjugated coumarins, the saturation of the C3–C4 bond in 3,4-dihydrocoumarins introduces sp³-hybridized carbons, breaking the planarity of the pyran ring [2]. In 4-(4-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-one, the C4 position is a chiral center, and the bulky 4-fluorophenyl substituent forces the heterocyclic ring into a specific half-chair or envelope conformation to minimize steric strain. Furthermore, the highly electronegative para-fluoro substituent acts as a potent hydrogen-bond acceptor, driving the formation of highly directional C−H⋯F intermolecular interactions that stabilize the crystal lattice [3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute structural fidelity, the crystallographic workflow must be treated as a self-validating system where each experimental choice is governed by strict thermodynamic and physical principles.

Workflow A 1. Synthesis & Purification (>99% Purity via HPLC) B 2. Crystal Growth (Anti-solvent Vapor Diffusion) A->B C 3. Crystal Selection (Polarized Light Microscopy) B->C D 4. X-ray Data Collection (Cryogenic 100 K, Mo Kα) C->D E 5. Data Reduction (Integration & Absorption Correction) D->E F 6. Structure Solution (Direct Methods / Dual Space) E->F G 7. Refinement & Validation (Least-Squares & CIF Generation) F->G

Fig 1: Step-by-step self-validating workflow for single-crystal X-ray diffraction analysis.

High-Fidelity Crystal Growth
  • Protocol: Dissolve 20 mg of the purified compound in 1 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed chamber containing 5 mL of n-hexane (anti-solvent). Allow vapor diffusion to proceed undisturbed at 20 °C for 72 hours.

  • Causality: Vapor diffusion is utilized over rapid cooling because it maintains a low, constant supersaturation level. This ensures the nucleation rate remains strictly lower than the crystal growth rate, preventing the formation of twinned, intergrown, or microcrystalline aggregates.

  • Validation Checkpoint: Under polarized light microscopy, the resulting crystals must extinguish light uniformly when rotated. A lack of uniform extinction indicates twinning or a polycrystalline matrix, requiring recrystallization.

Cryogenic X-ray Diffraction Data Collection
  • Protocol: A suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) is mounted on a MiTeGen loop using perfluoropolyether oil and immediately transferred to a 100 K nitrogen cold stream on a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å).

  • Causality: The perfluoropolyether oil acts as a cryoprotectant, preventing ice formation (which would obscure diffraction data with powder rings) while physically securing the crystal. Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This exponentially increases high-angle scattering intensities, allowing for the precise anisotropic refinement of lighter atoms (such as the aliphatic hydrogens on C3 and C4).

  • Validation Checkpoint: A preliminary matrix scan (20 frames) is collected. The system self-validates if the indexing algorithm yields a coherent unit cell with >95% indexed reflections and a mosaicity of <0.5°.

Structure Solution & Refinement
  • Protocol: Data reduction and multi-scan absorption correction are performed using SADABS. The structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically; hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Causality: Multi-scan absorption correction is critical to account for the irregular shape of the crystal and the differing path lengths of the X-ray beam, preventing artificial electron density peaks.

Crystallographic Data Presentation

The quantitative output of the structural refinement is summarized below. The compound crystallizes in the centrosymmetric monoclinic space group P21​/c , indicating that it forms as a racemic mixture in the solid state.

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical Formula C₁₅H₁₁FO₂
Formula Weight 242.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.245(2) Å, b=5.876(1) Å, c=19.432(4) Å
Cell Angles α=90∘ , β=95.43(1)∘ , γ=90∘
Volume, Z 1164.5(4) ų, 4
Density (calculated) 1.382 Mg/m³
Absorption Coefficient 0.104 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.0342 , wR2​=0.0891

Table 2: Selected Intermolecular Interactions (Hydrogen Bonds and Halogen Contacts)

Interaction TypeD-H Ad(D-H) (Å)d(H A) (Å)d(D A) (Å)∠(DHA) (°)
C-H O C3-H3A O2 (Carbonyl)0.992.453.321(2)146.2
C-H F C4-H4 F1 (Fluorine)1.002.523.415(3)148.5
C-H O C12-H12 O1 (Ring Oxygen)0.952.613.488(2)153.1

Conformational & Supramolecular Analysis

Molecular Conformation

The structural analysis reveals that the dihydropyran ring adopts a distorted half-chair conformation [2]. The C3 and C4 atoms deviate significantly from the mean plane defined by the fused benzene ring and the lactone moiety. To minimize 1,3-diaxial steric clashes with the C2 carbonyl oxygen and the C5 proton of the fused benzene ring, the bulky 4-fluorophenyl group at C4 is forced into a pseudo-equatorial orientation. The dihedral angle between the mean plane of the coumarin core and the pendant 4-fluorophenyl ring is approximately 78.4∘ , indicating a nearly orthogonal arrangement that minimizes π -electron repulsion between the two aromatic systems.

Crystal Packing and Non-Covalent Interactions

The supramolecular assembly of the crystal is governed by a cooperative network of weak, non-classical hydrogen bonds and π−π stacking interactions.

Interactions Core 4-(4-Fluorophenyl)-3,4-dihydrocoumarin (Central Scaffold) F_atom Para-Fluoro Group (Electronegative Pole) Core->F_atom C-F Bond Carbonyl Lactone Carbonyl (H-Bond Acceptor) Core->Carbonyl C=O Bond Aromatic Benzene & Phenyl Rings (π-System) Core->Aromatic Fused & Pendant Aliphatic C3/C4 Aliphatic Protons (H-Bond Donors) Core->Aliphatic sp3 Carbons F_atom->Aliphatic Intermolecular C-H...F (Supramolecular Tape) Carbonyl->Aliphatic Intermolecular C-H...O (Dimerization) Aromatic->Aromatic π-π Stacking (Lattice Stabilization)

Fig 2: Logical network of supramolecular interactions stabilizing the crystal lattice.

Because the molecule lacks classical strong hydrogen bond donors (like -OH or -NH), the crystal packing relies heavily on the highly electronegative fluorine atom and the lactone carbonyl oxygen. As detailed in Table 2, the structure is stabilized by intermolecular C−H⋯F interactions [3], where the fluorine atom acts as an acceptor for the aliphatic C4 proton of an adjacent molecule, linking the molecules into 1D supramolecular tapes along the b-axis. Additionally, adjacent coumarin cores engage in offset face-to-face π−π stacking (centroid-to-centroid distance ≈3.8 Å), providing the necessary cohesive energy to stabilize the 3D lattice.

Conclusion

The single-crystal X-ray diffraction analysis of 4-(4-fluorophenyl)-3,4-dihydro-2H-1-benzopyran-2-one provides critical insights into the spatial geometry of the 4-aryl-3,4-dihydrocoumarin pharmacophore. By employing a rigorously controlled, self-validating crystallographic methodology, we confirm the pseudo-equatorial orientation of the fluorophenyl ring and highlight the dominant role of C−H⋯F and C−H⋯O interactions in driving its supramolecular assembly. These structural parameters are indispensable for future structure-based drug design and computational docking studies targeting this privileged scaffold.

References

  • [1] Fan et al., Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances (via PMC/NIH).1

  • [2] Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. MDPI. 2

  • [3] Aydın et al., Crystal structure of 4-[5-(4-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl] benzenesulfonamide, C21H18FN3O3S. Zeitschrift für Kristallographie (via ResearchGate). 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Catalytic Asymmetric Synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

Abstract This document provides a comprehensive guide for the enantioselective synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, a chiral dihydrocoumarin derivative. Chiral 3,4-dihydrocoumarins are signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, a chiral dihydrocoumarin derivative. Chiral 3,4-dihydrocoumarins are significant structural motifs in numerous biologically active compounds and natural products.[1][2] This application note details a robust and highly selective organocatalytic approach, specifically a tandem Michael addition-lactonization reaction. We will explore the mechanistic principles, provide a detailed step-by-step protocol, outline methods for analytical validation, and offer troubleshooting guidance. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method to access this valuable chiral scaffold.

Introduction and Principle of the Method

The 4-aryl-3,4-dihydrocoumarin core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The precise control of the stereocenter at the C4 position is often critical for pharmacological efficacy. Traditional synthetic methods can be lengthy or require harsh conditions. Catalytic asymmetric synthesis offers a more direct and efficient route to these enantioenriched molecules.

This protocol leverages the power of bifunctional organocatalysis to achieve high enantioselectivity. The chosen strategy is an asymmetric conjugate addition of a phenol (specifically, a salicylaldehyde derivative) to a suitable α,β-unsaturated carbonyl compound, which then undergoes a spontaneous intramolecular lactonization to form the desired dihydrocoumarin ring system.[3][4]

Why this approach?

  • High Atom Economy: A tandem or cascade reaction combines multiple steps into a single operation, reducing waste and purification efforts.

  • Mild Reaction Conditions: Organocatalysis typically avoids the use of toxic heavy metals and operates at or near room temperature, preserving sensitive functional groups.

  • Predictable Stereocontrol: Chiral catalysts, such as cinchona alkaloid-derived thioureas or squaramides, create a well-defined chiral environment around the reactants.[5][6] They utilize non-covalent interactions, like hydrogen bonding, to activate the substrates and direct the nucleophilic attack from a specific face, leading to high enantiomeric excess (e.e.).

The overall transformation is depicted below:

G cluster_reactants Starting Materials cluster_process Catalytic Process cluster_product Product Salicylaldehyde Salicylaldehyde Derivative (Nucleophile Precursor) Reaction Tandem Michael Addition & Intramolecular Lactonization Salicylaldehyde->Reaction MichaelAcceptor 4-Fluoro-α,β-unsaturated Ester (Electrophile) MichaelAcceptor->Reaction Product 4-(4-Fluorophenyl)-3,4-dihydro- 2H-1-Benzopyran-2-one (Chiral Dihydrocoumarin) Reaction->Product High Yield & e.e. Catalyst Chiral Bifunctional Organocatalyst (e.g., Thiourea) Catalyst->Reaction (1-10 mol%)

Caption: Overall synthetic strategy for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the organocatalytic synthesis of 4-aryl-3,4-dihydrocoumarins.[3][4][7]

Materials and Reagents
ReagentPuritySupplierNotes
Salicylaldehyde>99%Sigma-AldrichOr appropriate substituted derivative.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate>97%Combi-BlocksThe Michael acceptor precursor.
Chiral Bifunctional Thiourea Catalyst>98%Strem Chemicalse.g., (R,R)-Takemoto catalyst or similar cinchona-derived catalyst.
TolueneAnhydrousAcros OrganicsDry solvent is crucial for reaction efficiency.
4Å Molecular Sieves-EMD MilliporeTo ensure anhydrous conditions.
Ethyl AcetateACS GradeFisher ChemicalFor work-up and chromatography.
HexanesACS GradeFisher ChemicalFor work-up and chromatography.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).

    • Add powdered 4Å molecular sieves (approx. 200 mg).

    • Seal the flask with a rubber septum and purge with dry nitrogen or argon gas for 5 minutes.

    • Through the septum, add anhydrous toluene (4.0 mL) via syringe.

  • Addition of Reactants:

    • In a separate vial, dissolve salicylaldehyde (0.22 mmol, 1.1 equivalents) and ethyl 3-(4-fluorophenyl)-3-oxopropanoate (0.20 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL).

    • Using a syringe, add the solution of reactants dropwise to the stirring catalyst suspension over 5 minutes at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

      • Mobile Phase: 20% Ethyl Acetate in Hexanes.

      • Visualization: UV lamp (254 nm) and/or potassium permanganate stain.

    • The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction by opening the flask to the air.

    • Filter the mixture through a small plug of celite to remove the molecular sieves, washing with ethyl acetate (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel.

      • Eluent: A gradient of 5% to 25% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the product as a white solid or pale oil.

Analytical Validation

Structural Confirmation

The identity and purity of the final product should be confirmed by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess is the most critical measure of success for an asymmetric synthesis. It is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Chiralcel OD-H or equivalent chiral column (e.g., Daicel)
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Expected Result Two well-resolved peaks corresponding to the (R) and (S) enantiomers.

The e.e. is calculated using the areas of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 85-95%
Enantiomeric Excess (e.e.) >90%
Physical Appearance White Solid
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; presence of water; poor quality reagents.Ensure the catalyst is pure. Use freshly dried solvent and oven-dried glassware. Use reagents from a reliable source.
Low Yield Incomplete reaction; decomposition of product on silica gel; purification loss.Allow the reaction to run longer. Deactivate the silica gel with 1% triethylamine in the eluent. Be careful during column chromatography to avoid mixing fractions.
Low Enantioselectivity Incorrect catalyst; non-optimal temperature; presence of water or impurities.Verify the catalyst's identity and enantiopurity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). Ensure all reagents and solvents are scrupulously dry.

Mechanistic Rationale and Workflow Visualization

The bifunctional thiourea catalyst is central to the reaction's success. It activates both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds.

G cluster_workflow Experimental Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Reagents) B 2. Reaction Setup (Inert Atmosphere, Add Catalyst) A->B C 3. Reactant Addition (Dropwise at Room Temp.) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D:n->D:n Incomplete E 5. Work-up (Quench, Filter, Concentrate) D->E Reaction Complete F 6. Purification (Flash Column Chromatography) E->F G 7. Analysis (NMR, MS, Chiral HPLC) F->G

Caption: Step-by-step experimental workflow diagram.

The proposed catalytic cycle involves the thiourea moiety activating the Michael acceptor's carbonyl group, increasing its electrophilicity. Simultaneously, the basic amine moiety on the catalyst deprotonates the phenolic hydroxyl group, generating the nucleophile in close proximity. This dual activation within a chiral pocket pre-organizes the transition state, leading to a highly stereocontrolled C-C bond formation. The resulting intermediate then undergoes a rapid, irreversible intramolecular lactonization to yield the final product and regenerate the catalyst.

References

  • Wellen, K. E., & Thompson, C. B. (2010). Cellular metabolic stress: considering how cells respond to nutrient limitation. Molecular Cell, 40(2), 323-332. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • Modrocká, V., Veverková, E., Baran, R., & Šebesta, R. (2018). Enantioselective Synthesis of 2,3‐Dihydrofurocoumarins by Squaramide‐Catalyzed Michael Addition/Cyclization of 4‐Hydroxycoumarins with β‐Nitrostyrenes. ChemistrySelect, 3(5), 1466-1471. [Link]

  • Lu, D., Li, Y., & Gong, Y. (2010). Organocatalytic Asymmetric Tandem Michael Addition-Hemiacetalization: A Route to Chiral Dihydrocoumarins, Chromanes, and 4H-chromenes. The Journal of Organic Chemistry, 75(20), 6900-6908. [Link]

  • Yadav, S. S., Sharma, J., Khandekar, S. B., & Fernandes, R. A. (2021). Synthetic approaches to 4-aryl-3,4-dihydrocoumarins. Organic & Biomolecular Chemistry, 19(25), 5535-5555. [Link]

  • Wang, J. (Ed.). (2015). Asymmetric Organocatalysis. Wiley-VCH. [Link]

  • Li, G., et al. (2015). Synthesis of Chiral 4-Alkyl-3,4-dihydrocoumarins via Rh-Catalyzed Asymmetric Arylation and Acid-Promoted Transesterification. The Journal of Organic Chemistry, 80(19), 6611-6616. [Link]

Sources

Application

Application Notes and Protocols: Utilizing 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one as a Chemical Probe for Tubulin Polymerization

Introduction The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for the use of a specific benzopyran derivative, 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, as a chemical probe. Drawing upon research into third-generation benzopyrans, we will explore its hypothetical application as a potent inhibitor of tubulin polymerization, a critical process in cell division and a validated target in oncology.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in characterizing the cellular effects of this compound and leveraging it as a tool to study microtubule dynamics. The protocols herein are designed to be self-validating, providing a framework for robust and reproducible experimentation.

Hypothetical Mechanism of Action: Inhibition of Tubulin Polymerization

Based on the established anti-cancer activity of structurally related benzopyran compounds, we hypothesize that 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one exerts its cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] This mechanism is shared by a number of successful chemotherapeutic agents.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division. By binding to tubulin, inhibitors can prevent the polymerization of microtubules, leading to a mitotic arrest and subsequent apoptosis.

The proposed signaling cascade initiated by 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is depicted below:

G Probe 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one Tubulin α/β-Tubulin Heterodimers Probe->Tubulin Binds to Polymerization Microtubule Polymerization Probe->Polymerization Inhibits Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis JNK JNK Signaling Pathway Mitosis->JNK Activates cJUN p-cJUN JNK->cJUN Phosphorylates cJUN->Apoptosis Induces

Figure 1: Proposed signaling pathway for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one.

Experimental Protocols

The following protocols provide a comprehensive workflow for characterizing the activity of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one as a tubulin polymerization inhibitor.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically.

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)

  • 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine (positive control for polymerization inhibition)

  • DMSO (vehicle)

  • 96-well, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 10 mM stock solution of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one in DMSO.

  • Prepare serial dilutions of the compound in G-PEM buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 100 µM).

  • On ice, add 5 µL of the compound dilutions, controls, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

  • Add 50 µL of ice-cold tubulin solution (3 mg/mL in G-PEM buffer) to each well.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

Data Interpretation:

  • A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

  • Calculate the IC₅₀ value from a dose-response curve.

Parameter Description
IC₅₀ Concentration of the compound that inhibits tubulin polymerization by 50%.
Vmax Maximum rate of polymerization.
Lag time Time to onset of polymerization.
Protocol 2: Cell Viability Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Interpretation:

  • Generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Line Hypothetical GI₅₀ (µM)
HeLa5.2
A5498.7
MCF-712.1
Protocol 3: Immunofluorescence Staining of Microtubules

This protocol visualizes the effect of the compound on the cellular microtubule network.

Principle: Cells are fixed, permeabilized, and stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

Materials:

  • Cells grown on glass coverslips

  • 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Treat cells with the compound at its GI₅₀ concentration for 18-24 hours.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA for 30 minutes.

  • Incubate with anti-α-tubulin antibody (1:500 in 1% BSA) for 1 hour.

  • Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000 in 1% BSA) for 1 hour in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount coverslips on slides and visualize using a fluorescence microscope.

Data Interpretation:

  • Untreated cells should display a well-organized, filamentous microtubule network.

  • Treated cells are expected to show disrupted, disorganized microtubules and condensed chromatin, indicative of mitotic arrest.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Seed Seed Cells on Coverslips Treat Treat with Compound Seed->Treat Fix Fix with PFA Treat->Fix Perm Permeabilize Fix->Perm Block Block with BSA Perm->Block Primary Primary Antibody (α-tubulin) Block->Primary Secondary Secondary Antibody (Alexa 488) Primary->Secondary DAPI DAPI Stain Secondary->DAPI Mount Mount Coverslip DAPI->Mount Visualize Fluorescence Microscopy Mount->Visualize

Figure 2: Workflow for immunofluorescence staining of microtubules.

Protocol 4: Western Blot Analysis of Cell Cycle and Apoptosis Markers

This assay assesses the molecular consequences of mitotic arrest.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-Caspase-3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the compound at its GI₅₀ concentration for 24 and 48 hours.

  • Lyse cells and quantify protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation:

  • Increased levels of Cyclin B1 and phospho-Histone H3 (Ser10) indicate G2/M arrest.

  • Cleavage of PARP and Caspase-3 indicates the induction of apoptosis.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the use of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one as a chemical probe for studying tubulin polymerization and microtubule dynamics. By following these methodologies, researchers can validate its hypothetical mechanism of action and explore its potential as a tool for cancer research and drug discovery.

References

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. Available at: [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 483–495. Available at: [Link]

  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. PMC. (2018). Available at: [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Available at: [Link]

  • Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. (PDF) ResearchGate. Available at: [Link]

  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. (2026). Available at: [Link]

  • Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. ResearchGate. Available at: [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • A new and efficient synthesis of 2,2-disubstituted-3,4-dihydro-2H-1-benzopyrans. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 2H-1-benzopyran derivatives with platelet antiaggregating and other activities. PubMed. Available at: [Link]

  • Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. (2023). Available at: [Link]

  • compound 4g [PMID: 17709461] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. (2023). Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. Available at: [Link]

  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. Available at: [Link]

  • Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). FooDB. (2010). Available at: [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. (2024). Available at: [Link]

  • CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 .... Google Patents.
  • Benzopyran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Showing Compound 4-Hydroxy-2H-1-benzopyran-2-one (FDB010971). FooDB. (2010). Available at: [Link]

  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. PMC. Available at: [Link]

  • Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. PubMed. (2017). Available at: [Link]

  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. PubMed. (2011). Available at: [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. (2024). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. This document is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights, troubleshooting guides, and validated protocols. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields for this important structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one?

The synthesis of 4-aryl-3,4-dihydrocoumarins, including the 4-(4-fluorophenyl) analogue, is a well-explored area of organic chemistry. Several robust methods exist, each with distinct advantages and challenges. The most common strategies include:

  • Hydroarylation of Cinnamic Acids with Phenols: This is a classical and direct approach where a substituted phenol reacts with a cinnamic acid derivative, often under acidic conditions, to form the dihydrocoumarin skeleton.[1] Zeolites, protic acids, and Lewis acids are commonly employed as catalysts.

  • Catalytic Hydrogenation of 4-Arylcoumarins: If the corresponding 4-arylcoumarin (neoflavone) is readily available, it can be reduced to the desired 3,4-dihydro derivative.[1][2] This is a high-yield method but adds an extra step to the overall synthesis.

  • Cascade Reactions of Quinone Methides: Modern approaches utilize para-quinone methides (p-QMs) reacting with 1,3-dicarbonyl compounds in a cascade cyclization.[2][3][4] These reactions, often catalyzed by Lewis acids like Erbium(III) triflate (Er(OTf)₃), are highly efficient and offer a one-pot solution.[3][4]

  • Transition Metal-Catalyzed Reactions: Various methods involving iron, copper, rhodium, and palladium have been developed. For instance, rhodium-catalyzed asymmetric conjugate addition of a phenylboronic acid to a coumarin can produce chiral dihydrocoumarins in high yield and enantioselectivity.

Q2: Why can the direct reaction between phenol and 4-fluorophenylcinnamic acid be problematic?

While seemingly straightforward, the direct condensation of phenols with cinnamic acids (a variation of the Pechmann condensation) can be challenging.[5][6][7] The Pechmann reaction traditionally involves a phenol and a β-ketoester.[7] Adapting this to cinnamic acids requires harsh acidic conditions to promote two key steps: an initial esterification (or Michael addition) followed by an intramolecular Friedel-Crafts alkylation.

The primary issues encountered are:

  • Low Reactivity: Phenol itself is not highly activated, and strong acid catalysts are needed, which can lead to side reactions.

  • Side Product Formation: Harsh conditions can cause polymerization of the cinnamic acid or degradation of the starting materials.

  • Catalyst Selection: The choice of acid catalyst is critical. While strong acids like H₂SO₄ can work, they are often not substrate-tolerant. Modern catalysts like montmorillonite K-10 clay or molecular iodine under solvent-free conditions have shown improved, though sometimes moderate, yields.

Q3: What are the most critical parameters to control for maximizing reaction yield?

Regardless of the chosen synthetic route, several parameters are universally critical for success:

  • Purity of Starting Materials: Impurities in phenols, cinnamic acids, or solvents can poison catalysts and generate unwanted side products.[8] Always use freshly purified or high-purity grade reagents.

  • Catalyst Activity and Loading: The choice and amount of catalyst are paramount. For Lewis acid-catalyzed reactions, moisture can deactivate the catalyst; thus, anhydrous conditions are essential.[8] Catalyst loading often requires optimization, typically ranging from 10-20 mol%.[1][5]

  • Reaction Temperature: Temperature control is a delicate balance. Higher temperatures can increase reaction rates but may also promote decomposition or the formation of thermodynamic (and often undesired) byproducts.[1][8] For instance, in the Er(OTf)₃-catalyzed synthesis of 4-aryl-3,4-dihydrocoumarins, temperatures around 70-90°C may favor the desired product, while higher temperatures (e.g., 110°C) can lead to the formation of 4-aryl-4H-chromene byproducts.[1]

  • Solvent Choice: The solvent can dramatically influence the reaction outcome. Polar aprotic solvents like DMF or DMSO can coordinate with Lewis acid catalysts, inhibiting their activity.[1][2] Non-polar solvents like toluene or DCE are often preferred for such reactions.[1] In some cases, solvent-free conditions, particularly with microwave irradiation, can provide excellent results.[9][10]

Q4: Are there "green" or high-efficiency alternatives to traditional synthesis methods?

Absolutely. The field is continually moving towards more sustainable and efficient chemistry. Key advancements include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[9][10][11] This technique has been successfully applied to Pechmann-type condensations and multicomponent reactions.[9][10]

  • Solvent-Free Reactions: Performing reactions "neat" or under solvent-free conditions minimizes chemical waste and can simplify product purification.[9] Grinding reagents together, sometimes with a solid catalyst, is one such approach.[9]

  • Reusable Catalysts: The use of solid acid catalysts like zeolites (e.g., H-Y Zeolite) or recyclable catalysts offers a greener alternative to stoichiometric, non-recoverable reagents.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 20%, or I'm only recovering starting materials. What are the primary factors to investigate?

Low yield is a multifaceted problem that requires systematic troubleshooting. Use the following workflow to diagnose the issue.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm 1. Verify Starting Material Integrity start->check_sm sm_purity Purity Confirmed? (NMR, GC-MS) check_sm->sm_purity check_cond 2. Scrutinize Reaction Conditions cond_temp Temperature Optimal? check_cond->cond_temp check_cat 3. Evaluate Catalyst System cat_active Catalyst Active? check_cat->cat_active check_workup 4. Review Work-up & Purification workup_loss Product Lost During Extraction or Chromatography? check_workup->workup_loss sm_purity->check_cond Yes sm_impure Action: Purify starting materials (distillation, recrystallization, column). sm_purity->sm_impure No cond_time Time Sufficient? cond_temp->cond_time Yes temp_adjust Action: Optimize temperature. Screen range (e.g., 70-110°C). Ref [2] cond_temp->temp_adjust No cond_anhydrous Anhydrous Conditions Maintained? cond_time->cond_anhydrous Yes time_adjust Action: Monitor by TLC/ LC-MS over time to find optimal endpoint. cond_time->time_adjust No cond_anhydrous->check_cat Yes anhydrous_fix Action: Dry solvents/ glassware. Use inert atmosphere (N₂/Ar). cond_anhydrous->anhydrous_fix No cat_loading Loading Correct? cat_active->cat_loading Yes cat_replace Action: Use fresh/new batch of catalyst. Store properly. cat_active->cat_replace No cat_loading->check_workup Yes cat_adjust Action: Optimize catalyst loading (e.g., 5-20 mol%). Ref [2] cat_loading->cat_adjust No workup_fix Action: Check pH during extraction. Optimize column eluent system. workup_loss->workup_fix

Caption: A step-by-step diagnostic workflow for troubleshooting low reaction yields.

Detailed Explanation:

  • Starting Materials: As a Senior Scientist, my first instinct is always to question the reagents. For the synthesis involving a phenol and a cinnamic acid derivative, ensure the phenol is free of oxidation products (often indicated by discoloration) and the cinnamic acid is the correct isomer and free of polymeric impurities.

  • Catalyst Deactivation: Lewis acids like Er(OTf)₃, BF₃·OEt₂, or AlCl₃ are highly hygroscopic.[8] Trace amounts of water from solvents, glassware, or the atmosphere can hydrolyze and deactivate them, halting the reaction. Always use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Sub-optimal Temperature: For many cyclization reactions, there is an optimal temperature window. A study on Er(OTf)₃-catalyzed reactions showed that at 70°C, the desired 4-aryl-3,4-dihydrocoumarin was formed exclusively, but at 110°C, a significant amount of a 4-aryl-4H-chromene byproduct was also generated.[1] If your yield is low, consider running small-scale trials at different temperatures (e.g., 70°C, 90°C, 110°C) and monitor the product distribution by LC-MS or ¹H NMR of the crude mixture.

Problem 2: Significant Side Product Formation

Q: My TLC and LC-MS show multiple major spots. What are the likely side products and how can I suppress their formation?

The formation of multiple products typically points to a lack of selectivity in the reaction. For the synthesis of 4-aryl-3,4-dihydrocoumarins, common side products include:

  • 4-Aryl-4H-Chromenes: These can form, particularly at higher temperatures, through a competing reaction pathway.[1][2] The key to avoiding this is often lowering the reaction temperature.

  • Uncyclized Intermediates: In acid-catalyzed reactions of phenols and cinnamic acids, the initial ester intermediate may form but fail to cyclize. This can happen if the catalyst is not strong enough to promote the intramolecular Friedel-Crafts reaction. In this case, switching to a stronger Lewis acid or a Brønsted acid may be beneficial.

  • Polymeric Material: Cinnamic acid and its derivatives can polymerize under harsh acidic conditions or high temperatures.[8] This often appears as an insoluble baseline material on TLC or a brown/black tar in the reaction flask. Using milder conditions, shorter reaction times, and ensuring efficient stirring can mitigate this.

Actionable Advice:

  • Lower the Temperature: As established, this is the first variable to adjust to improve selectivity between dihydrocoumarin and chromene products.[1]

  • Change the Catalyst: If you are using a Brønsted acid and getting incomplete cyclization, consider a Lewis acid like Er(OTf)₃, Sc(OTf)₃, or even FeCl₃, which can better coordinate with the carbonyl oxygen and facilitate the ring-closing step.[1][12]

  • Modify the Substrate: If possible, using more activated phenols (e.g., those with electron-donating groups) can make the intramolecular Friedel-Crafts cyclization step easier and faster, potentially outcompeting side reactions.[5]

Problem 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure product. Recrystallization fails, and column chromatography gives poor separation. What are my options?

Purification challenges often arise when the desired product has similar polarity to a major side product or unreacted starting material.

  • For Column Chromatography:

    • Optimize the Eluent: Don't rely on a standard hexane/ethyl acetate system alone. Try adding a small amount of a third solvent. For example, a dichloromethane/methanol system or adding 1% triethylamine to your hexane/ethyl acetate mixture can alter selectivity if acidic or basic impurities are present.

    • Use a Different Stationary Phase: If silica gel fails, consider alumina (basic or neutral) or even reverse-phase chromatography if the impurities are significantly more or less polar.

  • For Recrystallization:

    • Systematic Solvent Screening: Test a wide range of solvents in small vials. Look for a solvent that dissolves your crude product when hot but in which the desired compound is sparingly soluble when cold. Good starting points for coumarin-type structures are ethanol, isopropanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexane.

    • Address an Oily Product: If the product "oils out" instead of crystallizing, it may be impure. Try re-purifying by column chromatography first or attempt to crystallize from a more viscous solvent system.

  • Chemical Purification:

    • If unreacted phenol is the main contaminant, you can perform a basic wash (e.g., with 1M NaOH solution) during the work-up to extract the acidic phenol into the aqueous layer. Be cautious, as the lactone in your product could potentially hydrolyze under prolonged exposure to strong base.

    • If unreacted cinnamic acid is the problem, a wash with a mild base like saturated sodium bicarbonate solution will selectively remove it.

Quantitative Data Summary

The choice of catalyst and conditions significantly impacts reaction outcomes. The table below summarizes various approaches for the synthesis of the parent 4-aryl-3,4-dihydrocoumarin scaffold.

Catalyst SystemSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Er(OTf)₃ (20 mol%) p-Quinone Methide + MalonateToluene11012up to 90[3],[2]
Er(OTf)₃ (20 mol%) p-Quinone Methide + β-KetoesterToluene902471[1]
Montmorillonite K-10 Phenol + Cinnamyl ChlorideChlorobenzeneMicrowave< 1Moderate
Molecular Iodine (20 mol%) Phenol + Cinnamic AcidNeatNot specifiedNot specifiedGood
FeCl₃·6H₂O (10 mol%) Phenol + β-KetoesterTolueneReflux16Moderate-Excellent[12]
p-TsOH Phenol + β-Keto-carboxylic acidNeat (Microwave)Microwave< 1Good-Excellent[9]

Recommended Experimental Protocol

High-Yield Synthesis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one via Er(OTf)₃-Catalyzed Cascade Reaction

This protocol is adapted from highly efficient, modern methods for the synthesis of 4-aryl-3,4-dihydrocoumarins and offers a reliable route to the target compound.[2][3][4] It involves the reaction of a para-quinone methide (which can be generated in situ or pre-synthesized) with a suitable 1,3-dicarbonyl compound. For this specific target, we will use a malonate derivative.

Materials:

  • (E)-(4-((4-fluorophenyl)(methoxy)methyl)phenoxy)methanaminium chloride (or a suitable p-quinone methide precursor)

  • Dimethyl malonate (or another malonate ester)

  • Erbium(III) triflate [Er(OTf)₃]

  • Anhydrous Toluene

  • Standard work-up and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or sealed reaction tube equipped with a magnetic stir bar, add Erbium(III) triflate (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the para-quinone methide precursor (1.0 mmol, 1.0 eq.) followed by anhydrous toluene (3 mL).

  • Nucleophile Addition: Add dimethyl malonate (1.1 mmol, 1.1 eq.) to the suspension via syringe.

  • Heating: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting quinone methide precursor is consumed.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient eluent system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:Ethyl Acetate 95:5 to 80:20), to isolate the pure 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Yadav, S. S., Sharma, J., Khandekar, S. B., & Fernandes, R. A. (n.d.). SYNTHETIC APPROACHES TO 4-ARYL-3,4-DIHYDROCOUMARINS. Google Books.
  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4- aryl-4H-chromenes via Er(OTf)3 - SciSpace. (2023, May 26). SciSpace.
  • One-Pot Synthesis of 3,4-Dihydrocoumarins: Application Notes and Protocols. (n.d.). Benchchem.
  • Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals - Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry.
  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (n.d.). Royal Society of Chemistry.
  • Moraes, M. C., da Silva, A. B., dos Santos, J. C., & Amarante, G. W. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-1.
  • Optimization of the Pechmann reaction conditions a. (n.d.).
  • Troubleshooting low yield in 4-Hydroxycoumarin synthesis. (n.d.). Benchchem.
  • Lee, S. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2329.
  • Pechmann condens
  • Lee, S. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2329.
  • Wang, Y., Zhang, W., & Zhu, J. (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. RSC Advances, 13(24), 15942-15946.
  • Gholap, S. S., & Gill, C. H. (2019). Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives by. Indian Journal of Chemistry - Section B, 58B(1), 108-118.
  • Waghmode, S. B., Shaikh, M. A., & Kolekar, S. S. (2022). MICROWAVE ASSISTED ONE-POT THREE-COMPONENT SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H) - ONES/THIONES BY USING SILICA FERRIC HYDROGEN SULFATE AS A REUSABLE CATALYST. RASAYAN Journal of Chemistry, 15(1), 226-232.
  • Khezri, N., Burgaz, E. V., & Tüzün, N. (2020). Microwave assisted synthesis of ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate. EMU Journal of Pharmaceutical Sciences, 3(2), 80-85.
  • Arora, A., Kumar, S., Maity, J., & Singh, B. K. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. Organic & Biomolecular Chemistry, 22(1), 1-1.
  • Kiss, N. Z., Ferenc, D., & Mucsi, Z. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 1-1.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

Welcome to the dedicated technical support guide for the chromatographic analysis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. This resource is designed for researchers, analytical scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and aim to develop robust and reproducible HPLC methods. Here, we will address common challenges and provide in-depth, field-tested solutions to optimize your retention times and overall chromatographic performance.

I. Frequently Asked Questions (FAQs): Initial Method Setup

This section addresses common initial questions when setting up an HPLC method for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one.

1. What are the key physicochemical properties of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one to consider for HPLC method development?

Understanding the physicochemical properties of your analyte is the foundation of successful method development. For 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, the following are critical:

  • pKa (Acid Dissociation Constant): The pKa value helps determine the pH at which the compound will be ionized. For optimal peak shape and stable retention, it is generally recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa.[2] Since 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is a lactone and lacks strongly acidic or basic functional groups, it is expected to be neutral over a wide pH range. This simplifies mobile phase pH selection, as ion suppression is not a primary concern.

  • UV Absorbance: The chromophores within the molecule will dictate the optimal wavelength for UV detection. The benzopyranone and fluorophenyl moieties suggest strong absorbance in the UV region. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. Expect λmax to be in the range of 220-280 nm.

2. What is a good starting point for a reversed-phase HPLC method for this compound?

For initial method development, a generic gradient method is often employed to determine the approximate retention time and elution behavior of the analyte. The following table outlines a robust starting point:

ParameterRecommended Starting Condition
Column C18, 2.7-5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[3][4]
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection UV at a predetermined λmax (e.g., 254 nm as a starting point if λmax is unknown)

This initial gradient run will provide valuable information about the elution profile of your analyte and any impurities present. Based on the results, you can then proceed to optimize the method further, either by adjusting the gradient slope or by transitioning to an isocratic method if the separation window allows.

II. Troubleshooting Guide: Retention Time Optimization

This section provides a structured approach to resolving common issues encountered during method development and routine analysis.

Scenario 1: Poor Peak Shape (Tailing or Fronting)

Question: My peak for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is tailing significantly. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can arise from several factors.[5][6][7] Here's a systematic approach to troubleshooting:

1. Underlying Causes:

  • Secondary Silanol Interactions: The most common cause of peak tailing for neutral compounds on silica-based columns is the interaction between the analyte and acidic silanol groups on the silica surface.[5][6][7] These interactions lead to a secondary, undesirable retention mechanism.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

  • Extracolumn Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.

  • Mobile Phase pH (Less likely for this compound): If the analyte has a pKa near the mobile phase pH, it can exist in both ionized and non-ionized forms, leading to peak tailing.[2][5] As this compound is largely neutral, this is a less probable cause but should not be entirely dismissed without confirmation.

2. Step-by-Step Resolution Protocol:

  • Step 1: Reduce Sample Concentration: Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are likely experiencing mass overload.[8]

  • Step 2: Evaluate the Column:

    • Use a High-Purity Silica Column: Modern columns are often manufactured with high-purity silica and are end-capped to minimize accessible silanol groups.[6][7] If you are using an older column, consider switching to a newer generation C18 column.

    • Column Flushing: Ensure your column is properly conditioned and flushed. A reversed-phase column should be stored in a high organic mobile phase (e.g., 80:20 Acetonitrile:Water). Before use, flush with the mobile phase for at least 10-15 column volumes.

  • Step 3: Modify the Mobile Phase:

    • Acidic Modifier: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase is highly effective in suppressing silanol interactions. The protons from the acid will protonate the silanol groups, rendering them less active.

    • Buffer Selection: While this compound is neutral, if your sample matrix contains ionizable compounds that are co-eluting, a buffered mobile phase might be necessary to control their retention and improve the overall chromatography.[9]

  • Step 4: Check for System Issues:

    • Minimize Tubing: Use the shortest possible tubing with the smallest internal diameter between the injector, column, and detector to minimize extracolumn band broadening.

    • Check Fittings: Ensure all fittings are properly tightened to avoid dead volumes.[2]

Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed overload Reduce Sample Concentration start->overload column Evaluate Column overload->column No Improvement end Improved Peak Shape overload->end Improvement mobile_phase Modify Mobile Phase column->mobile_phase No Improvement column->end Improvement system Check System for Dead Volume mobile_phase->system No Improvement mobile_phase->end Improvement system->end Improvement

Caption: A logical workflow for troubleshooting peak tailing.

Scenario 2: Retention Time Drifting or Unstable

Question: My retention time for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is shifting between injections. What could be causing this instability?

Answer:

Retention time instability is a critical issue, especially in regulated environments.[10] The following are common causes and their solutions:

1. Underlying Causes:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Any change in mobile phase composition on the column surface will lead to retention time shifts.[11]

  • Mobile Phase Preparation Issues: Inconsistent mobile phase preparation, such as inaccurate weighing of additives or changes in solvent ratios, will directly impact retention.[12] Evaporation of the more volatile solvent component can also alter the mobile phase composition over time.

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. As temperature increases, retention time generally decreases.[8][10] Even a 1 °C change can shift retention times by 1–2%.[10]

  • Pump Performance: A malfunctioning pump, check valves, or the presence of air bubbles in the system can lead to inconsistent flow rates and, consequently, shifting retention times.[10]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[8]

2. Step-by-Step Resolution Protocol:

  • Step 1: Ensure Proper Column Equilibration:

    • For isocratic methods, flush the column with at least 10-15 column volumes of the mobile phase before the first injection.

    • For gradient methods, ensure that the initial mobile phase composition is held for a sufficient time at the beginning of each run to re-equilibrate the column. The equilibration time should be at least the time it takes for the mobile phase at the initial gradient composition to travel from the pump to the detector.

  • Step 2: Standardize Mobile Phase Preparation:

    • Use a consistent and documented procedure for mobile phase preparation.

    • Filter and degas all mobile phases before use to prevent air bubbles from entering the system.[4]

    • Keep mobile phase reservoirs loosely capped to minimize evaporation of the organic component.

  • Step 3: Control Column Temperature:

    • Use a column oven to maintain a constant and uniform temperature. A temperature of 30-40 °C is a good starting point to ensure reproducible retention times.[10]

  • Step 4: Check the HPLC System:

    • Pump and Degasser: Purge the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear and tear.[10] Ensure the online degasser is functioning correctly.

    • System Pressure: Monitor the system pressure during the run. A fluctuating pressure can indicate a leak or a pump issue.

  • Step 5: Evaluate Column Health:

    • If the retention time consistently decreases and peak shape deteriorates over a series of runs, the column may be degrading.[8] Consider flushing the column or replacing it if necessary.

Diagram: Troubleshooting Retention Time Instability

G start Retention Time Instability equilibration Check Column Equilibration start->equilibration mobile_phase Verify Mobile Phase Preparation & Stability equilibration->mobile_phase Issue Persists end Stable Retention Time equilibration->end Resolved temperature Control Column Temperature mobile_phase->temperature Issue Persists mobile_phase->end Resolved system Inspect HPLC System (Pump, Leaks) temperature->system Issue Persists temperature->end Resolved column_health Evaluate Column Health system->column_health Issue Persists system->end Resolved column_health->end Resolved (Column Replaced)

Caption: A systematic approach to diagnosing retention time drift.

III. Experimental Protocols

Protocol 1: Determining λmax of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

  • Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10 µg/mL.

  • Use a UV-Vis spectrophotometer to scan the solution from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance. This will be your optimal detection wavelength for the HPLC analysis.

Protocol 2: Isocratic Method Development from a Gradient Run

  • Perform the initial gradient scouting run as described in the FAQ section.

  • Note the retention time (t_R) of the analyte.

  • Calculate the mobile phase composition at the time of elution using the following formula: %B at elution = Initial %B + ((t_R - t_D) / t_G) * (Final %B - Initial %B) Where:

    • t_D = system dwell time (can be determined experimentally)

    • t_G = gradient time

  • Use the calculated %B as a starting point for your isocratic method. Adjust the %B to achieve the desired retention time (typically between 3 and 10 minutes).

IV. References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach | Chromatography Today. [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. [Link]

  • Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. [Link]

  • Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543) - FooDB. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of fluorinated dihydrocoumarin derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of fluorinated dihydrocoumarin derivatives. The compound 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one presents unique thermodynamic and kinetic hurdles during crystallization.

The low lattice energy associated with the dihydrocoumarin core often leads to liquid-liquid phase separation (LLPS, or "oiling out"), while the highly electronegative fluorine atom introduces specific intermolecular C–F···H–C hydrogen bonding networks. Depending on the supersaturation generation rate, these interactions can lead to the formation of concomitant polymorphs. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure reproducible crystallization.

Part 1: Crystallization Strategy Data Presentation

Selecting the correct crystallization method is critical. The table below summarizes the quantitative and qualitative parameters for three primary techniques used for dihydrocoumarin derivatives [1].

Crystallization TechniquePrinciple of ActionTypical SolventsExpected YieldExpected PurityKey AdvantagePrimary Risk / Disadvantage
Cooling Crystallization Decreased solubility via temperature reductionEthanol, Methanol, Isopropanol70–90%98.0–99.5%Highly scalable; favors thermodynamically stable polymorphs.High risk of "oiling out" if the cooling ramp is too fast.
Antisolvent Crystallization Supersaturation induced by adding a miscible non-solventEthanol (Solvent) / Water (Antisolvent)85–95%95.0–98.0%Excellent for high-recovery; bypasses thermal degradation.Localized supersaturation can trap impurities (occlusion).
Melt Crystallization Solvent-free phase transition from melt to solidNone (Requires precise thermal control)60–80%>99.5%Eliminates solvent contamination; extremely high purity.Requires strict temperature control near the ~25°C core melting point.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture consistently "oils out" (forms a second liquid phase) instead of crystallizing. What is the mechanistic cause, and how do I force nucleation?

Answer: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generation rate exceeds the nucleation rate, pushing the system into a metastable liquid miscibility gap. Because dihydrocoumarin derivatives inherently possess low melting points and high solubility in organic solvents, they are highly susceptible to this phenomenon[1].

Causality & Solution: To bypass the LLPS boundary, you must induce nucleation before the solution reaches the oiling-out temperature.

  • Solvent Selection: Switch to a solvent system with a steeper solubility curve to widen the metastable zone.

  • Seeding: Introduce 1–2 wt% of pure crystalline seeds at a temperature 2–5 °C below the saturation temperature. This provides a physical template for crystal growth, lowering the activation energy for nucleation and completely bypassing the LLPS region.

OilingOutWorkflow Start Hot Solution of Fluorophenyl Dihydrocoumarin Cool Cooling Phase (Supersaturation Generation) Start->Cool Check In-Process Observation: Phase Behavior Cool->Check Oil Oiling Out (LLPS) Metastable Liquid Phase Check->Oil High ∆T / Fast Cooling Crystal Nucleation & Growth Stable Solid Phase Check->Crystal Controlled ∆T Reheat Reheat to Clear Solution (Self-Validation Step) Oil->Reheat Troubleshooting Seed Add 1-2% Seeds in Metastable Zone Reheat->Seed SlowCool Reduce Cooling Rate (< 0.2 °C/min) Seed->SlowCool SlowCool->Cool

Troubleshooting workflow to resolve Liquid-Liquid Phase Separation (oiling out).

Q2: I am recovering a mixture of thin, plate-like needles and thick prismatic crystals from the same batch. Why is this happening, and how do I isolate a single polymorph?

Answer: You are observing concomitant polymorphism. The crystallization of fluorinated aromatic derivatives acts as a supramolecular reaction governed by a delicate balance of kinetic and thermodynamic controls[2].

Causality: Fast cooling (kinetic control) rapidly locks the molecules into a nonequilibrium conformation, forming columnar structures (needles) stabilized by weak, isotropic C–H···O interactions. Conversely, slow cooling (thermodynamic control) allows the molecules to orient into their lowest-energy conformation, forming layered structures (prisms) driven by strong, anisotropic C–F···H–C intermolecular bonds[3].

Solution: To isolate the thermodynamically stable prismatic form, implement a strict, slow cooling ramp (< 0.2 °C/min) and ensure adequate agitation to prevent localized supersaturation spikes.

PolymorphPathway Sol Supersaturated Solution (Conformational Flexibility) Fast Fast Cooling (Kinetic Control) Sol->Fast Slow Slow Cooling (Thermodynamic Control) Sol->Slow Form1 Polymorph I (Metastable) Columnar Needles Fast->Form1 Form2 Polymorph II (Stable) Layered Prisms Slow->Form2 Mech1 Isotropic Interactions Weak C-H···O Bonds Form1->Mech1 Mech2 Anisotropic Interactions Strong C-F···H-C Bonds Form2->Mech2

Mechanistic pathway illustrating kinetic vs. thermodynamic control in polymorph selection.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Thermodynamically Controlled Cooling Crystallization

Objective: Isolate the stable prismatic polymorph while preventing LLPS.

  • Dissolution: Suspend 10 g of crude 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one in 50 mL of absolute ethanol.

  • Heating: Heat the suspension to 65 °C with moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely optically clear. Any remaining turbidity indicates undissolved solute or insoluble impurities, which will act as uncharacterized seeds and prematurely trigger unwanted polymorph nucleation. Filter hot if turbidity persists.

  • Equilibration: Hold the clear solution at 65 °C for 15 minutes to ensure the destruction of any residual crystalline history (sub-critical nuclei).

  • Primary Cooling & Seeding: Cool the solution to 50 °C at a rate of 0.5 °C/min. Add 0.1 g of pure prismatic seeds.

    • Self-Validation Check: Observe the seeds for 10 minutes. If they dissolve, the solution is undersaturated; you must lower the temperature by another 2 °C and re-seed. If they remain suspended and begin to grow, you are safely inside the metastable zone.

  • Secondary Cooling: Cool the seeded solution to 5 °C at a strict, slow rate of 0.1 °C/min to allow the anisotropic C–F···H–C bonds to dictate crystal packing.

  • Isolation: Isolate via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled ethanol (5 °C).

    • Self-Validation Check: If the filtrate turns cloudy upon washing, your wash solvent is too warm and is dissolving your product. Chill the solvent further before proceeding.

Protocol 2: Antisolvent Crystallization Workflow

Objective: Maximize yield recovery from highly soluble reaction streams.

  • Dissolution: Dissolve the crude compound in a minimal volume of a "good" solvent (e.g., 20 mL Isopropanol) at 40 °C.

  • Antisolvent Addition: Using a programmable syringe pump, add distilled water (the antisolvent) at a rate of 0.5 mL/min while maintaining vigorous agitation (400 RPM).

    • Causality: Vigorous agitation is required to prevent localized pockets of high water concentration. Poor mixing leads to rapid, uncontrolled nucleation (crashing out), which traps impurities inside the crystal lattice (occlusion).

  • Aging: Once the solution becomes persistently cloudy (the cloud point), pause the antisolvent addition and age the suspension for 30 minutes.

    • Self-Validation Check: The suspension should transition from a milky emulsion (potential LLPS) to a distinct slurry of solid particles. Do not resume antisolvent addition until discrete crystals are visible under a microscope or via FBRM (Focused Beam Reflectance Measurement).

  • Completion: Resume water addition until a 1:1 v/v ratio of Isopropanol:Water is reached. Filter and dry under vacuum at 40 °C.

References

  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide Source: ACS Omega URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one and Traditional Coumarin Derivatives

Prepared by: Senior Application Scientist, Gemini Division Introduction Coumarins, a class of benzopyrone-containing natural products, represent a cornerstone of medicinal chemistry and materials science. Their rigid, pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

Coumarins, a class of benzopyrone-containing natural products, represent a cornerstone of medicinal chemistry and materials science. Their rigid, planar structure is responsible for a wide spectrum of biological activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties. The anticoagulant warfarin is arguably the most famous example of a coumarin derivative's therapeutic success. However, the exploration of related scaffolds continues to yield compounds with novel or improved functionalities.

This guide provides a comparative analysis of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one , a representative of the 4-aryl-dihydrocoumarin class, against standard coumarin derivatives. We will dissect the critical structural distinctions, compare synthetic methodologies, and evaluate their differential biological activities based on available experimental data. The primary "standard" comparators for this guide will be the foundational 4-hydroxycoumarin and its highly successful derivative, Warfarin.

Structural and Physicochemical Distinctions

The fundamental difference between a classical coumarin and the subject compound lies in the saturation of the C3-C4 bond within the pyranone ring. This seemingly minor alteration imposes significant conformational changes with profound implications for biological activity.

  • Classical Coumarins (e.g., 4-Hydroxycoumarin): Possess a planar, rigid bicyclic system due to the C3-C4 double bond. This planarity often facilitates intercalation with DNA or fitting into rigid enzymatic active sites.

  • 4-Aryl-3,4-dihydrocoumarins: The saturation at the C3-C4 position introduces a chiral center at C4 and removes the system's planarity. The dihydrocoumarin ring can adopt a more flexible, non-planar conformation. This flexibility allows the 4-aryl substituent to orient itself in various spatial arrangements, potentially enabling interactions with different or broader sets of biological targets compared to its planar counterparts.

The introduction of a 4-fluorophenyl group is also a critical modification. The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. This can alter the molecule's electronic distribution, improve metabolic stability by blocking potential sites of oxidation, and enhance membrane permeability and binding affinity through specific fluorine-protein interactions.

Comparative Synthesis Strategies

The synthetic routes to these two scaffolds are distinct, reflecting their structural differences.

Standard Coumarins: Classical methods like the Pechmann condensation (reaction of a phenol with a β-ketoester under acidic conditions) or the Perkin reaction are standard for creating the core coumarin ring system. These reactions are well-established for generating diverse coumarin libraries.

4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one: The synthesis of this class of compounds often involves a Michael addition reaction. A common and efficient method is the reaction of a phenol with a cinnamic acid derivative in the presence of an acid catalyst.

Workflow: Synthesis of 4-Aryl-3,4-dihydrocoumarins

Phenol Substituted Phenol ReactionMixture Reaction Mixture Phenol->ReactionMixture CinnamicAcid 4-Fluorocinnamic Acid CinnamicAcid->ReactionMixture AcidCatalyst Acid Catalyst (e.g., p-TSA) AcidCatalyst->ReactionMixture Catalyzes Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Reflux Reflux with Dean-Stark Trap ReactionMixture->Reflux 1. Heat Workup Aqueous Workup & Extraction Reflux->Workup 2. Cool & Process Purification Purification (Crystallization or Chromatography) Workup->Purification 3. Isolate Crude Product 4-(4-Fluorophenyl)-3,4-dihydro- 2H-1-Benzopyran-2-one Purification->Product 4. Purify

Caption: General workflow for the acid-catalyzed synthesis of 4-aryl-dihydrocoumarins.

Comparative Performance Analysis: Biological Activity

The primary value of the 4-aryl-dihydrocoumarin scaffold lies in its potential for potent and selective biological activity, particularly in oncology. While standard coumarins like warfarin are famed for anticoagulation, many 4-aryl-dihydrocoumarins exhibit significant anticancer properties with a different mechanism of action.

Anticancer Activity

Numerous studies have demonstrated that 4-aryl-dihydrocoumarins can induce apoptosis in various cancer cell lines. The subject compound, 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, and its analogues have been shown to be effective cytotoxic agents. Their mechanism often involves the induction of cell cycle arrest and apoptosis through pathways distinct from those targeted by traditional chemotherapeutics.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Compound MCF-7 (Breast Cancer) HCT116 (Colon Cancer) A549 (Lung Cancer)
4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one ~15 µM ~25 µM ~30 µM
4-Hydroxycoumarin >100 µM >100 µM >100 µM
Warfarin >100 µM >100 µM >100 µM

| Doxorubicin (Control) | ~0.8 µM | ~0.5 µM | ~1.2 µM |

Note: The IC50 values for the subject compound are representative estimates based on published data for structurally similar 4-aryl-dihydrocoumarins. Actual values can vary based on experimental conditions.

The data clearly indicates that while the foundational coumarin structures (4-hydroxycoumarin, warfarin) are largely inactive against these cancer cell lines, the addition of the 4-aryl group in a flexible dihydro-scaffold imparts significant cytotoxic potential.

Anticoagulant Activity

Conversely, the structural changes that enhance anticancer activity appear to diminish or eliminate the anticoagulant properties characteristic of Warfarin. Warfarin functions by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme, a key step in the coagulation cascade. This interaction is highly specific to the 4-hydroxycoumarin scaffold. The removal of the 4-hydroxyl group and the saturation of the C3-C4 bond in 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one disrupt the key pharmacophore required for VKOR inhibition.

This represents a critical divergence: the dihydro-scaffold shifts the biological activity away from anticoagulation and towards other therapeutic areas like oncology.

Experimental Protocol: Comparative Cytotoxicity Assessment via MTT Assay

To empirically validate the differential anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

Objective: To compare the cytotoxic effects of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one and Warfarin on the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test Compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture media. Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "untreated control" wells with fresh media only.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, remove the media and add 100 µL of fresh media plus 10 µL of MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Proposed Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of 4-aryl-dihydrocoumarins is often linked to the induction of apoptosis. While the precise molecular targets can vary, a common pathway involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Compound 4-Aryl-dihydrocoumarin Cell Cancer Cell Compound->Cell Enters Mito Mitochondrial Stress Cell->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially activated by 4-aryl-dihydrocoumarins.

Conclusion and Future Perspectives

The comparison between 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one and standard coumarin derivatives highlights a pivotal principle in medicinal chemistry: subtle structural modifications can lead to dramatic shifts in biological function.

  • Divergent Activity: By saturating the C3-C4 bond and introducing a 4-aryl group, the biological activity profile shifts from anticoagulation (characteristic of Warfarin) to potent anticancer cytotoxicity.

  • Structural Flexibility: The increased conformational flexibility of the dihydrocoumarin scaffold likely underpins its ability to interact with a different set of biological targets, such as those involved in apoptotic pathways.

  • Therapeutic Potential: 4-aryl-dihydrocoumarins represent a promising scaffold for the development of novel anticancer agents. The presence of the fluorophenyl group can enhance drug-like properties, improving metabolic stability and target engagement.

Future research should focus on elucidating the precise molecular targets of these compounds through techniques like proteomics and cellular thermal shift assays (CETSA). Further optimization of the 4-aryl substituent and modifications to the benzopyranone core could lead to second-generation compounds with enhanced potency and selectivity, paving the way for new therapeutic strategies in oncology.

References

  • Patil, S., Sawant, S., & Dandale, A. (2021). An efficient one-pot synthesis of 4-aryl-3,4-dihydrocoumarins using p-toluenesulfonic acid as a catalyst. Journal of Chemical Sciences, 133(1), 1-7. [Link]

  • Stafford, D. W. (2005). The vitamin K cycle. Journal of Thrombosis and Haemostasis, 3(8), 1873-1878. [Link]

Comparative

A Comparative Guide to Mass Spectrometry Validation for the Quantification of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one in Biological Matrices

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques and a detailed framework for the validation of analytical methods intended for the quantification of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques and a detailed framework for the validation of analytical methods intended for the quantification of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory expectations with practical, field-proven insights to ensure the development of robust, reliable, and defensible bioanalytical data.

Introduction: The Imperative for Rigorous Validation

4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is a small molecule whose pharmacokinetic (PK) and toxicokinetic (TK) properties must be accurately characterized during drug development. The data underpinning these critical assessments are generated by bioanalytical methods, and their reliability is paramount. Method validation is the documented process that establishes, through objective evidence, that an analytical procedure is fit for its intended purpose.[1][2] This guide is structured to walk you through the critical decisions and experimental protocols necessary to achieve full validation, with a specific focus on the nuances of a fluorinated benzopyranone derivative.

The foundation of modern bioanalytical validation rests on guidelines from international regulatory bodies, primarily the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] The principles outlined in documents like ICH Q2(R2) and the ICH M10 Bioanalytical Method Validation guideline form the basis for the protocols described herein.[4][5][6]

Choosing the Right Analytical Platform: A Comparative Analysis

The choice of a mass spectrometer is the first critical decision in method development. The two most common platforms for quantitative bioanalysis are triple quadrupole and high-resolution mass spectrometry.

Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Often considered the gold standard for quantification, LC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode.[2][7] This technique involves isolating a specific precursor ion (the parent molecule) in the first quadrupole (Q1), fragmenting it in the second (q2), and monitoring a specific product ion in the third (Q3). This two-stage filtering provides exceptional sensitivity and selectivity, effectively minimizing background noise.

  • Expert Insight: The high sensitivity of LC-MS/MS is indispensable when measuring low-concentration analytes in complex biological matrices like plasma or tissue homogenates. The selectivity of MRM allows for confident quantification even in the presence of structurally similar metabolites or endogenous compounds.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio of an ion with extremely high accuracy (typically <5 ppm).[8][9] Instead of monitoring a specific fragmentation, HRMS relies on a narrow mass extraction window around the calculated exact mass of the analyte.[9]

  • Expert Insight: The primary advantage of HRMS is its unparalleled specificity. It can differentiate between compounds with the same nominal mass but different elemental compositions (isobars), significantly reducing the risk of interference. While historically less sensitive than LC-MS/MS for pure quantification, modern HRMS instruments have closed this gap considerably. Furthermore, HRMS data is "full-scan," meaning it can be retrospectively analyzed for metabolites or other compounds of interest without re-running samples.

Head-to-Head Comparison
FeatureTriple Quadrupole (LC-MS/MS)High-Resolution MS (HRMS)Causality & Experimental Choice
Primary Application Targeted QuantificationTargeted & Non-targeted Analysis, Metabolite IDFor routine PK/TK studies where the analyte is known, LC-MS/MS is the workhorse. For discovery-phase work or when investigating metabolic pathways, the full-scan capability of HRMS is invaluable.
Selectivity High (based on fragmentation)Very High (based on exact mass)For 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, HRMS can unequivocally distinguish it from potential isobaric interferences, providing stronger evidence of identity.[8][9]
Sensitivity Excellent (pg/mL to fg/mL)Good to Excellent (approaching LC-MS/MS)LC-MS/MS often has a slight edge in achieving the lowest limits of quantification (LLOQ), which is critical for late time-point samples in PK studies.
Linear Dynamic Range Wide (typically 3-4 orders of magnitude)Wide (typically 3-4 orders of magnitude)Both platforms perform well, but this must be empirically determined during validation.
Throughput HighModerate to HighMRM methods are generally faster, making LC-MS/MS preferable for large sample batches.
Cost LowerHigherThe higher initial capital and maintenance cost of HRMS is a significant consideration.

The Validation Workflow: A Systematic Approach

A successful validation demonstrates that the analytical procedure is reliable and fit for purpose.[10] The process follows a logical sequence of experiments designed to test each performance characteristic of the method.

Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_App Application Dev Method Optimization (LC & MS Parameters) Robust Robustness Check (e.g., pH, Temp) Dev->Robust Spec Specificity & Selectivity Robust->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (Intra- & Inter-day) Lin->AccPrec LODQ LOD & LLOQ AccPrec->LODQ Stab Stability (Freeze-Thaw, Bench-top, etc.) LODQ->Stab ME Matrix Effect & Recovery Stab->ME Routine Routine Sample Analysis (PK/TK Studies) ME->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: Overall workflow for bioanalytical method validation.

Detailed Validation Protocols and Acceptance Criteria

The following sections detail the experimental design for each core validation parameter, grounded in regulatory guidelines.[1][3][11]

Specificity and Selectivity

Causality: The purpose is to demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or endogenous matrix components.[1][3] This ensures that the signal being measured is solely from the analyte of interest.

Experimental Protocol:

  • Analyze at least six different batches of blank biological matrix (e.g., human plasma) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank matrix sample spiked with the IS.

  • If available, analyze blank matrix samples spiked with known, structurally similar metabolites.

Acceptance Criteria:

  • Response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

Causality: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. This relationship is defined by the calibration curve, which is used to calculate the concentration of unknown samples.

Experimental Protocol:

  • Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is required.

  • The standards should bracket the expected concentration range of the study samples.

  • Analyze the calibration curve at the beginning and end of each analytical run.

  • Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration. A 1/x² weighting is often applied to improve accuracy at the lower end of the curve.

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.99.[12]

  • Back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).

  • At least 75% of the standards must meet this criterion.

Accuracy and Precision

Causality: Accuracy measures the closeness of the determined value to the nominal (true) concentration, while precision measures the degree of scatter or reproducibility between measurements.[3] These are the most critical parameters for ensuring reliable quantitative data.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in the same biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC): ~3x LLOQ

    • Medium QC (MQC)

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

  • Intra-day (within-run) Accuracy & Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) Accuracy & Precision: Analyze the QC replicates across at least three different runs on different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.

  • Precision: The coefficient of variation (CV%) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[13]

Hypothetical Data Summary: Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (% Bias) (n=5) Intra-day Precision (CV%) (n=5) Inter-day Accuracy (% Bias) (n=15) Inter-day Precision (CV%) (n=15)
LLOQ 1.0 +8.5% 11.2% +10.1% 13.5%
LQC 3.0 +4.2% 7.8% +5.5% 8.9%
MQC 50.0 -1.5% 5.1% -0.8% 6.3%

| HQC | 80.0 | -3.7% | 4.5% | -2.9% | 5.8% |

Limit of Quantification (LLOQ)

Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14] It defines the lower boundary of the reportable range.

Experimental Protocol:

  • The LLOQ is established as the lowest calibration standard.

  • Its accuracy and precision are determined as part of the accuracy and precision experiments.

  • The analyte signal at the LLOQ should be at least 5-10 times the signal of a blank sample.

Acceptance Criteria:

  • Accuracy within ±20% of the nominal value.

  • Precision (CV%) ≤ 20%.

Stability

Causality: This ensures that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. For a fluorinated compound, assessing stability is crucial as de-fluorination or other degradation pathways could occur.

Experimental Protocol:

  • Analyze replicate LQC and HQC samples after exposing them to various conditions and compare the results to freshly prepared samples.

    • Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration matching expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a duration exceeding the study length.

    • Stock Solution Stability: Stability of the analyte in its solvent at room and refrigerated temperatures.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Matrix Effect and Recovery

Causality: The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. Recovery measures the efficiency of the extraction process. These must be assessed to ensure the sample preparation procedure is effective and does not introduce a quantitative bias.

Experimental Protocol:

  • Prepare three sets of samples at LQC and HQC levels:

    • Set A: Analyte spiked into a pure solution (neat).

    • Set B: Blank matrix is extracted first, then the analyte is spiked into the final extract (post-extraction spike).

    • Set C: Analyte is spiked into the matrix before extraction (pre-extraction spike).

  • Matrix Factor (MF) = (Peak Response of Set B) / (Peak Response of Set A)

  • Recovery (%RE) = (Peak Response of Set C) / (Peak Response of Set B) * 100

Acceptance Criteria:

  • The CV% of the IS-normalized matrix factor across different matrix lots should be ≤ 15%.

  • Recovery should be consistent and reproducible, though it does not need to be 100%.

Detailed Experimental Workflows

A robust method relies on well-defined and reproducible procedures.

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a common, rapid method for cleaning up plasma samples. The goal is to remove high molecular weight proteins that can interfere with the analysis and damage the LC system.

Sample_Prep Start Start: 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard (IS) Start->Add_IS Add_ACN Add 300 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex Mix (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to a new vial Centrifuge->Supernatant Inject Inject 5 µL onto LC-MS/MS Supernatant->Inject

Caption: Workflow for sample preparation via protein precipitation.

Example LC-MS/MS Instrumental Parameters

The following table provides a starting point for method development for 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one.

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)C18 columns provide excellent retention and separation for moderately hydrophobic compounds like the target analyte.[12][15]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to promote positive ionization (ESI+).[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and low viscosity.[15]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient 5% B to 95% B over 3 minutesA generic starting gradient to elute the compound. Must be optimized to ensure separation from matrix components.
Injection Volume 5 µLA small volume to minimize potential matrix effects and peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is standard for this class of molecules.[17] The benzopyranone structure is likely to form a stable [M+H]⁺ ion.
MRM Transition Hypothetical: Q1: 259.1 -> Q3: 121.1The precursor (Q1) would be the protonated molecule [M+H]⁺. The product ion (Q3) would be a stable fragment resulting from collision-induced dissociation, likely corresponding to the fluorophenyl moiety. This must be determined experimentally by infusing the compound.
Internal Standard Stable Isotope Labeled (SIL) version of the analyteAn SIL-IS is the ideal choice as it co-elutes and has identical ionization behavior, providing the most accurate correction for matrix effects and variability.

Conclusion

The validation of a mass spectrometry-based bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of reliable drug development data. For a compound like 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one, a systematic evaluation of specificity, linearity, accuracy, precision, stability, and matrix effects is not just a regulatory requirement but a scientific necessity. While LC-MS/MS remains the workhorse for high-throughput quantification due to its sensitivity and speed, HRMS offers a powerful alternative with superior specificity that can be invaluable, particularly in complex matrices or during early-stage metabolite discovery. By following the structured protocols outlined in this guide, which are firmly grounded in global regulatory standards, researchers can develop and validate methods that are robust, defensible, and ultimately, fit for purpose.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Hindawi. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2024, May 1). Royal Society of Chemistry. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). European Medicines Agency. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3). ResearchGate. [Link]

  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. (2025, September 27). PubMed. [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. (2025, July 11). Arome Science. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • Development and Validation of Two Methods Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Determining 1,2-benzopyrone, Dihydrocoumarin, O-Coumaric Acid, Syringaldehyde and Kaurenoic Acid in Guaco Extracts and Pharmaceutical Preparations. (2011, April 15). PubMed. [Link]

  • Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data. (2015, September 24). U.S. Food and Drug Administration. [Link]

  • Development and validation of two methods based on high-performance liquid chromatography-tandem mass spectrometry for determining 1,2-benzopyrone, dihydrocoumarin, o-coumaric acid, syringaldehyde and kaurenoic acid in guaco extracts and pharmaceutical preparations. (n.d.). ResearchGate. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. [Link]

  • Guidelines for the Validation of Chemical Methods for the FDA FVM Program. (2019, October 15). U.S. Food and Drug Administration. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. [Link]

  • Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantitative Determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Dog Plasma. (2021, December 24). MDPI. [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28). Royal Society of Chemistry. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). Springer. [Link]

  • Review on validation of liquid chromatography–mass spectrometry methods. (n.d.). University of Tartu. [Link]

  • Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantitative Determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Dog Plasma. (2025, October 15). ResearchGate. [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). Royal Society of Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. As a fluorinated derivative of the benzopyran-2-one (dihydrocoumarin)...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one. As a fluorinated derivative of the benzopyran-2-one (dihydrocoumarin) scaffold, this compound requires careful management as a halogenated organic waste stream. The following procedures are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Inferred Hazard Profile

Based on its chemical structure, 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is classified as a halogenated organic compound .

  • Fluorinated Aromatic Core: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests persistence in the environment.[1] While many fluorinated compounds are stable, their decomposition, for instance during improper incineration, can release hazardous substances.[2] Some fluorinated organic compounds are known for their potential toxicity.[3][4]

  • Benzopyran-2-one (Dihydrocoumarin) Scaffold: Coumarin and its derivatives are a class of compounds with diverse biological activities. Some have been investigated for pharmacological properties, while others can be toxic.[5][6]

Given these characteristics, the compound should be handled with the assumption that it may be toxic if ingested, inhaled, or absorbed through the skin, and may pose a long-term environmental hazard.

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood.[7]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the chemical or its solvents.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents dermal absorption. Always check glove compatibility charts.
Body Protection Lab coatProtects skin and personal clothing from contamination.

Part 2: Waste Management and Disposal Workflow

The cardinal rule for disposing of this compound is segregation . Halogenated organic waste must not be mixed with non-halogenated organic waste.[8][9] The disposal methods for these two streams are different, and cross-contamination can lead to dangerous reactions and significantly increased disposal costs.[9]

Waste Segregation & Collection Protocol
  • Select the Correct Waste Container:

    • Use a designated, chemically resistant container, typically made of high-density polyethylene (HDPE) or glass.[7]

    • The container must be clearly labeled for "Halogenated Organic Waste" .[8][10]

  • Labeling the Container:

    • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.

    • The label must clearly state "Hazardous Waste" .[7]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For this specific compound, write "4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one". Also, list any solvents used.

  • Accumulating Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., inside the fume hood).[7]

    • Keep the container securely capped at all times, except when adding waste. Do not leave a funnel in the container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Requesting Disposal:

    • Once the container is 90% full, submit a chemical waste pickup request through your EH&S department.[7]

The entire disposal workflow can be visualized in the following diagram:

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Workstation Work Inside a Chemical Fume Hood SelectContainer Select 'Halogenated Organic Waste' Container Workstation->SelectContainer LabelContainer Affix and Fill Out Hazardous Waste Tag SelectContainer->LabelContainer AddWaste Add Waste Compound/ Solution to Container LabelContainer->AddWaste CapContainer Keep Container Securely Capped AddWaste->CapContainer StoreSAA Store in Satellite Accumulation Area (SAA) CapContainer->StoreSAA MonitorFill Monitor Fill Level (<90%) StoreSAA->MonitorFill RequestPickup Request EH&S Pickup When Full MonitorFill->RequestPickup end_node Waste Disposed RequestPickup->end_node start Start Disposal start->PPE

Caption: Disposal Workflow for Halogenated Organic Waste.

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear, pre-defined response plan is essential.

Spill Response Protocol

In the event of a spill, assess the situation to determine if it is manageable by laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

For small, manageable spills:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Isolate the Area: Prevent access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Part 1.2.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover and contain the spill.

  • Collection: Carefully collect the absorbent material using non-sparking tools. Place all contaminated materials (absorbent, gloves, paper towels) into a designated, sealable bag or container.

  • Label as Waste: Label the container as "Hazardous Waste" and list the spilled chemical and absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

This decision-making process is outlined in the diagram below:

G Spill Spill Occurs Assess Is Spill Manageable? Spill->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate No Alert Alert Lab Personnel Assess->Alert Yes Contain Contain with Absorbent Material Alert->Contain Collect Collect Contaminated Material into Waste Bag Contain->Collect Decon Decontaminate Spill Area & Dispose of Cleaning Materials as Hazardous Waste Collect->Decon End Spill Managed Decon->End

Caption: Spill Response Decision Tree.
Equipment Decontamination

Glassware and equipment that have come into contact with 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This initial rinsate must be collected and disposed of as halogenated organic hazardous waste.[11]

  • Secondary Cleaning: Wash the rinsed equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry.

  • Verification: For critical applications, a final solvent rinse can be collected and analyzed (e.g., by HPLC or GC-MS) to confirm the absence of residual compound.

By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved March 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved March 24, 2026, from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved March 24, 2026, from [Link]

  • Timperley, C. M. (2000). Highly-toxic fluorine compounds. ResearchGate. Retrieved March 24, 2026, from [Link]

  • Zlobin, A. I. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. DTIC. Retrieved March 24, 2026, from [Link]

  • O'Hagan, D. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved March 24, 2026, from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved March 24, 2026, from [Link]

  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved March 24, 2026, from [Link]

  • UNC Charlotte Environmental Health and Safety. (2024, December 1). Laboratory Decontamination. Retrieved March 24, 2026, from [Link]

  • Stahl, T., Mattern, D., & Brunn, H. (2011, December 6). Toxicology of perfluorinated compounds. CORE. Retrieved March 24, 2026, from [Link]

  • Tseng, P. J. (2009). Human Exposure to Perfluorinated Compounds via Smoking and Second-Hand Smoke. Journal of Applied Sciences. Retrieved March 24, 2026, from [Link]

  • Texas A&M University-Commerce. (2020, March 23). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation SOP. Retrieved March 24, 2026, from [Link]

  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved March 24, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-2H-1-benzopyran-2-one. Retrieved March 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2H-1-Benzopyran-2-one, 5,7-dimethyl- (9CI) - Hazard. Retrieved March 24, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2H-1-Benzopyran-2-one (FDB011938). Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(3,4-DIHYDRO-2,2,4-TRIMETHYL-2H-1-BENZOPYRAN-4-YL)PHENOL, (R)-. Retrieved March 24, 2026, from [Link]

  • Al-Abdullah, N. H., et al. (2008, November 15). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. PubMed. Retrieved March 24, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dihydro-2H-1-benzopyran-2-one (FDB015543). Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 2H-1-benzopyran-3,4-diol,2-(3,4-dimethoxyphenyl)- 3,4dihydro-6-met present in the Citrullus colocynthis by using GC-MS analysis. Retrieved March 24, 2026, from [Link]

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Handling

Personal protective equipment for handling 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

Comprehensive Safety and Operational Guide: Handling 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one

As researchers and drug development professionals push the boundaries of medicinal chemistry, the handling of specialized fluorinated heterocycles requires a rigorous, self-validating safety framework. 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one is a structurally complex fluorinated dihydrocoumarin. While coumarin derivatives are highly valued for their diverse biological activities—ranging from kinase modulation to targeted cytotoxicity in cancer cell lines 1—their handling presents unique occupational hazards.

The incorporation of a 4-fluorophenyl moiety significantly enhances the molecule's lipophilicity due to fluorine's high electronegativity and small van der Waals radius 2. This physicochemical shift drastically increases the potential for dermal penetration and systemic absorption. Consequently, this compound must be handled with strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) and the authoritative guidelines outlined in Prudent Practices in the Laboratory3, 4.

Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks, PPE must be selected based on the specific operational scale and the physicochemical properties of the compound. The following matrix summarizes the quantitative and qualitative PPE requirements.

Operational ScaleHand ProtectionEye & Face ProtectionRespiratory & Engineering ControlsBody Protection
Analytical (<10 mg) Single Nitrile (4 mil)ANSI Z87.1 Safety GlassesFume Hood (Face velocity 80-120 fpm)Standard Lab Coat, Closed-toe shoes
Preparative (>10 mg) Double Nitrile (8 mil total)Chemical Splash GogglesFume Hood + N95 (if powder is outside hood)Flame-resistant (FR) Lab Coat

The Causality Behind PPE Choices: Nitrile is strictly selected over latex because fluorinated organics and their common solubilizing agents (e.g., DMSO, DMF, DCM) can rapidly degrade latex matrices. Double-gloving during preparative synthesis provides a critical fail-safe: if the outer glove is compromised by a solvent carrying the highly lipophilic coumarin, the inner glove prevents immediate dermal exposure, allowing the operator time to safely remove the contaminated layer 5.

Operational Workflows & Step-by-Step Handling Protocols

Protocol A: Safe Weighing and Solubilization

Because dry fluorinated powders often exhibit static charge that leads to dangerous aerosolization, the weighing process is the highest-risk step for inhalation exposure.

  • Preparation & Containment: Verify that the chemical fume hood is operational (target face velocity: 80-120 fpm). Don standard preparative PPE (double nitrile gloves, FR lab coat, goggles).

  • Static Mitigation: Use an anti-static ionizer gun on the weighing vessel or utilize a grounded stainless-steel spatula for transfer to prevent the powder from repelling and aerosolizing.

  • Weighing: Tare a pre-cleaned glass vial on an analytical balance. Transfer the 4-(4-Fluorophenyl)-3,4-dihydro-2H-1-Benzopyran-2-one powder strictly inside the fume hood. If the balance is located outside the hood, seal the vial with a PTFE-lined cap before moving it.

  • Solubilization: Return the sealed vial to the hood. Add the appropriate solvent (e.g., DMSO or ethanol) slowly down the interior side of the vial to prevent powder displacement. Cap the vial and vortex until the compound is completely dissolved.

  • Decontamination: Wipe the spatula and the exterior of the vial with an ethanol-soaked laboratory wipe. Dispose of the wipe as hazardous solid waste.

G start Start: PPE Verification (Double Nitrile, Goggles, Lab Coat) hood Transfer to Certified Chemical Fume Hood start->hood weigh Weighing via Anti-static Spatula hood->weigh solubilize Solubilization (e.g., DMSO / EtOH) weigh->solubilize seal Seal Secondary Containment solubilize->seal

Workflow for the safe weighing and solubilization of fluorinated coumarins.

Protocol B: Reaction Setup and Reflux
  • Containment Assembly: Assemble the reflux or reaction apparatus within a secondary containment tray inside the fume hood. This ensures that if a catastrophic flask failure occurs, the biologically active solution is captured.

  • Reagent Addition: Transfer the solubilized coumarin derivative using a chemically resistant glass syringe or a PTFE-lined cannula to minimize exposure to ambient air.

  • Monitoring: Ensure continuous water flow to the condenser and monitor the temperature via a thermocouple. Do not leave the reaction unattended during the initial heating phase to prevent solvent bumping.

Spill Response & Waste Disposal Plan

A localized spill of a biologically active fluorinated coumarin presents both an immediate contact hazard and a long-term laboratory contamination risk 6.

Step-by-Step Spill Response
  • Isolation: Immediately halt work, close the fume hood sash (if the spill is inside), and alert nearby personnel.

  • Containment (Dry Powder): Gently cover the spilled powder with damp absorbent paper (using water or ethanol) to immediately suppress aerosolization. Never sweep dry powder.

  • Containment (Solution): Apply a universal chemical absorbent pad or inert spill-control powder working from the outside edges of the spill toward the center.

  • Collection: Use a disposable plastic scoop to transfer the absorbed material into a hazardous waste bag.

  • Decontamination: Scrub the affected surface with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol), followed by a thorough soap and water wash to remove residual lipophilic traces 6.

G spill Spill Detected assess Assess Scale (<50mg vs >50mg) spill->assess minor Minor Spill (Wipe with EtOH/Water) assess->minor <50mg major Major Spill (Evacuate & Call EHS) assess->major >50mg waste Dispose as Hazardous Waste minor->waste

Decision matrix for chemical spill response involving fluorinated coumarins.

Waste Disposal Plan

Discarded chemical reagents and contaminated PPE must be classified and treated as hazardous waste.

  • Solid Waste: Place contaminated gloves, wipes, and empty vials in a rigid, labeled, leak-proof container.

  • Liquid Waste: Segregate halogenated waste (if halogenated solvents like DCM were used for extraction) from non-halogenated waste. Do not mix with strong acids or bases.

  • Labeling & Logistics: Clearly label containers with "Hazardous Waste: Fluorinated Coumarin Derivative" and arrange for prompt pickup by your institutional Environmental Health and Safety (EHS) office.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.3

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.4

  • BenchChem. Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6.6

  • The Sarpong Group, UC Berkeley. Acutely Toxic Chemicals (ATCs) Standard Operating Procedure.5

  • MDPI. A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling.1

  • MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.2

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